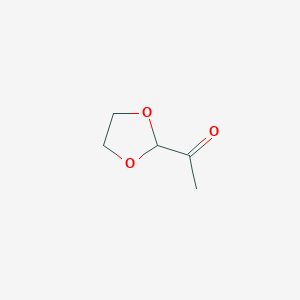
1-(1,3-Dioxolan-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dioxolan-2-YL)ethanone is an organic compound that belongs to the class of cyclic acetals It is characterized by the presence of a 1,3-dioxolane ring attached to an ethanone group
準備方法
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-YL)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes using efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide . These methods ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(1,3-Dioxolan-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
1-(1,3-Dioxolan-2-YL)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(1,3-Dioxolan-2-YL)ethanone involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
類似化合物との比較
1-(1,3-Dioxolan-2-YL)ethanone can be compared with other cyclic acetals such as:
1,3-Dioxanes: These compounds have a six-membered ring and are generally more stable than 1,3-dioxolanes.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound has similar applications in organic synthesis and industrial processes.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another cyclic acetal with similar reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and reactivity, making it a valuable compound in various fields of research and industry.
生物活性
1-(1,3-Dioxolan-2-YL)ethanone, with a CAS number of 19358-03-3, is an organic compound characterized by its cyclic acetal structure. It consists of a 1,3-dioxolane ring linked to an ethanone group. This compound has garnered attention in various fields of chemistry and biology due to its unique structural properties, which enhance its reactivity and potential applications.
Research indicates that this compound exhibits significant biological activity. Its structure allows it to stabilize reactive carbonyl groups, making it a valuable reagent in biochemical assays and drug development. The compound participates in reactions with various nucleophiles and electrophiles, facilitating the synthesis of biologically active molecules.
Applications in Drug Development
The compound is utilized in the synthesis of diverse pharmacological agents. Its ability to form stable cyclic acetals is particularly advantageous in medicinal chemistry, where it can serve as a protecting group for sensitive functional groups during synthetic procedures.
Comparative Analysis with Other Compounds
To understand the uniqueness of this compound, it can be compared with other cyclic acetals:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1,3-Dioxane | Six-membered ring | More stable than 1,3-dioxolanes; used in similar applications. |
| 1-(1,3-Dioxolan-2-yl)-2-propanone | Similar reactivity | Used in organic synthesis; shares structural features. |
| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | Related structure | Engaged in organic synthesis; demonstrates similar functional properties. |
This table highlights the comparative reactivity and applications of this compound alongside other cyclic acetals.
Synthesis and Characterization
A notable study involved the preparation of compounds using this compound as a precursor. The synthesis involved sequential reactions that were monitored using various spectroscopic techniques such as NMR and mass spectrometry. These studies demonstrated the compound's effectiveness as a building block in creating more complex molecular architectures .
Enzymatic Reactions
Research has also explored the role of this compound in enzymatic reactions. For instance, it was used as a substrate in enzymatic acylation processes aimed at synthesizing complex drug molecules. The results indicated that the compound could enhance reaction rates and yields compared to traditional substrates .
Biological Interactions
Investigations into the biological interactions of this compound revealed its potential as an inhibitor in specific enzymatic pathways. This property positions it as a candidate for further exploration in drug development targeting particular diseases .
特性
IUPAC Name |
1-(1,3-dioxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVZYJHSSNNDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














